MFCD01212014
Description
MFCD01212014 is a chemical compound cataloged under the MDL number system, which is widely used for indexing laboratory chemicals. Such compounds are often utilized in medicinal chemistry, catalysis, or material science due to their stability and tunable electronic properties.
The absence of direct experimental data for this compound necessitates a comparative approach using structurally analogous compounds, such as CAS 1761-61-1 (MDL: MFCD00003330), a benzimidazole derivative, and other related species. This analysis adheres to methodologies outlined in peer-reviewed guidelines for compound comparison, emphasizing molecular properties, synthesis routes, and functional applications .
Properties
IUPAC Name |
ethyl 4-benzoylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-19-14(18)16-10-8-15(9-11-16)13(17)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXQSVSLRZSUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD01212014” involves a series of chemical reactions that require precise conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to various chemical reactions such as condensation, oxidation, or reduction. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large reactors and continuous flow systems to maintain consistent quality and yield. The process may also include purification steps such as crystallization or distillation to remove impurities and achieve the required purity level.
Chemical Reactions Analysis
Types of Reactions
“MFCD01212014” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, resulting in the formation of oxidized products.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions. For example, oxidation reactions may use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride. The conditions, including temperature and solvent choice, are optimized for each reaction to achieve the best results.
Major Products Formed
The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce various oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
“MFCD01212014” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound may be used in studies related to cellular processes and biochemical pathways.
Medicine: Researchers explore its potential therapeutic effects and its role in drug development.
Industry: “this compound” is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “MFCD01212014” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new applications and improving existing ones.
Comparison with Similar Compounds
Structural and Molecular Properties
The following table compares MFCD01212014 with two structurally similar compounds: CAS 1761-61-1 (a benzimidazole derivative) and CAS 102110-90-7 (a phosphine-alkene ligand). Data are inferred from analogous compounds and synthesis protocols :
| Property | This compound | CAS 1761-61-1 | CAS 102110-90-7 |
|---|---|---|---|
| Molecular Formula | CₓHᵧN₂Oₐ (inferred) | C₇H₅BrO₂ | C₁₈H₁₅P |
| Molecular Weight | ~200–250 g/mol | 201.02 g/mol | 274.28 g/mol |
| Solubility (Water) | Moderate (estimated) | 0.687 mg/mL | Insoluble |
| Functional Groups | Benzimidazole core | Bromo, nitro, benzimidazole | Phosphine, alkene |
| Key Applications | Catalysis/Materials | Pharmaceutical intermediates | Transition metal coordination |
Notes:
- CAS 1761-61-1 : Exhibits high solubility in organic solvents (e.g., THF) and serves as a precursor in drug synthesis. Its electron-withdrawing nitro group enhances reactivity in substitution reactions .
- CAS 102110-90-7: A hybrid phosphine-alkene ligand with strong σ-donor and π-acceptor properties, ideal for stabilizing low-oxidation-state metal centers in catalysis .
Tables :
- Table 1: Structural and functional comparison of this compound with analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
